Product packaging for Cyanomethyl acetate(Cat. No.:CAS No. 1001-55-4)

Cyanomethyl acetate

Cat. No.: B094041
CAS No.: 1001-55-4
M. Wt: 99.09 g/mol
InChI Key: AJEHNBIPLQJTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Synthetic Organic Chemistry

In the pursuit of new pharmaceuticals, agrochemicals, and materials, synthetic organic chemists rely on a toolbox of reliable and versatile chemical intermediates. Cyanomethyl acetate (B1210297) fits this description perfectly, offering a gateway to a diverse range of chemical transformations. Its application spans from the creation of heterocyclic compounds to its use as a precursor in the synthesis of biologically active molecules. 4strgroup.com

Strategic Importance of the Cyanomethyl Acetate Scaffold

The strategic value of this compound lies in its inherent chemical duality, which allows for a variety of synthetic manipulations.

This compound possesses both an ester and a nitrile functional group. solubilityofthings.com This dual functionality is the cornerstone of its versatility. The ester group can participate in reactions such as hydrolysis and transesterification, while the nitrile group is susceptible to nucleophilic addition, reduction to an amine, or hydrolysis to a carboxylic acid. solubilityofthings.comsmolecule.com This allows chemists to selectively target one group while leaving the other intact for subsequent transformations.

As a key building block, this compound provides a compact and efficient means of introducing a cyanomethyl or an acetoxy group into a molecule. solubilityofthings.com These groups can be crucial for the final properties of the target compound or can serve as handles for further synthetic elaboration. Its use as a building block is evident in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

The ability to undergo a variety of chemical reactions makes this compound a valuable intermediate in the construction of intricate molecular frameworks. solubilityofthings.com It is frequently employed in multi-step syntheses where the sequential reaction of its functional groups allows for the controlled assembly of complex structures. solubilityofthings.comlibretexts.org For instance, derivatives of this compound are key intermediates in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. researchgate.net

Historical Development and Evolution of Research on this compound Chemistry

While early research may have focused on the fundamental reactivity of this compound, its application in synthesis has evolved significantly. The development of new catalytic systems and reaction methodologies has expanded the scope of its utility. For example, recent research has demonstrated its use in iron-catalyzed radical cross-dehydrocoupling reactions to form α-cyanomethyl-β-dicarbonyl compounds. acs.org Furthermore, studies have explored its role in the synthesis of novel compounds with potential biological activities, such as antiproliferative agents. nih.gov The ongoing exploration of its chemical properties continues to unveil new and innovative applications in organic synthesis.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C4H5NO2 aksci.com
Molecular Weight 99.09 g/mol aksci.com
Appearance Colorless to pale yellow liquid solubilityofthings.com
Odor Faint, pleasant solubilityofthings.com
Density 1.0450 g/cm³ solubilityofthings.com
Boiling Point 188.00 °C solubilityofthings.com
Melting Point -40.00 °C solubilityofthings.com
Solubility Highly soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B094041 Cyanomethyl acetate CAS No. 1001-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-4(6)7-3-2-5/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEHNBIPLQJTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142939
Record name (Acetyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.36 [mmHg]
Record name (Acetyloxy)acetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1001-55-4
Record name 2-(Acetyloxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Acetyloxy)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanomethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Acetyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyanomethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANOMETHYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM1DZ0X2D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (ACETYLOXY)ACETONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Reactivity and Mechanistic Investigations of Cyanomethyl Acetate Transformations

Fundamental Reaction Pathways of Cyanomethyl Acetate (B1210297)

The reactivity of cyanomethyl acetate is governed by the interplay between its ester and nitrile functionalities, as well as the active methylene (B1212753) group. It readily participates in a diverse range of reactions, serving as a building block for more complex molecular architectures. Current time information in Bangalore, IN.

Hydrolytic Cleavage Reactions

This compound can undergo hydrolytic cleavage at its ester linkage under both acidic and basic conditions. This reaction breaks the ester bond to yield acetic acid and glycolonitrile (B6354644) (hydroxyacetonitrile).

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis proceeds via a classic bimolecular acyl substitution (BAC2) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the cyanomethoxy group as a leaving group, which is subsequently protonated.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is typically slower. The mechanism often involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. libretexts.org This is followed by proton transfer and elimination of the cyanomethanol moiety.

In certain contexts, metal ions can promote the hydrolysis of the nitrile group itself. For instance, Cu(II) ions have been shown to facilitate the hydrolysis of cyanomethyl-substituted macrocycles through the intramolecular nucleophilic attack of a coordinated hydroxide ion on the cyano group. nih.gov

Reductive Transformations

Both the nitrile and the ester groups in this compound can be reduced, although typically under different conditions, allowing for selective transformations.

Reduction of the Nitrile Group : The cyano group can be reduced to a primary amine. A common method is catalytic hydrogenation. For example, cyanomethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate has been reduced to 2-aminoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate using a 10% palladium-on-carbon catalyst. googleapis.com This transformation converts the cyanomethyl group into a 2-aminoethyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are also capable of reducing nitriles to primary amines. libretexts.orgquora.com

Reduction of the Ester Group : The ester group can be reduced to a primary alcohol. This typically requires a strong reducing agent like LiAlH4, which would likely also reduce the nitrile group. libretexts.orglibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for reducing esters under standard conditions. quora.commasterorganicchemistry.com

Reductive Cleavage : It is also possible to achieve reductive cleavage of the carbon-cyano bond under specific single-electron-transfer conditions, such as using sodium in the presence of 15-crown-5 (B104581) and water, though this is a more specialized reaction. researchgate.net

The choice of reducing agent and reaction conditions determines the final product, as shown in the table below.

ReagentFunctional Group TargetedTypical Product
Catalytic Hydrogenation (e.g., H2/Pd-C) NitrilePrimary Amine
Lithium Aluminum Hydride (LiAlH4) Nitrile & EsterAminoethanol
Sodium Borohydride (NaBH4) (Generally unreactive)No reaction

Condensation Reactions (e.g., Knoevenagel condensation)

The active methylene group of this compound is a key site for C-C bond formation via condensation reactions, most notably the Knoevenagel condensation. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base like an amine (e.g., piperidine) or an ammonium (B1175870) salt. google.com

The mechanism begins with the deprotonation of the active methylene group of this compound by the base to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation yields an aldol-type adduct, which readily undergoes dehydration (elimination of a water molecule) to give the final α,β-unsaturated product. The reaction is driven by the formation of a stable, conjugated system.

Compounds structurally similar to this compound, such as ethyl cyanoacetate (B8463686) and malononitrile, are widely used in Knoevenagel condensations, highlighting the general reactivity of this class of molecules. libretexts.orggoogle.com The reaction is highly versatile for creating substituted alkenes.

A general scheme for the Knoevenagel condensation is as follows: Step 1: Deprotonation NC-CH2-COOR + Base ⇌ [NC-CH-COOR]⁻ + Base-H⁺

Step 2: Nucleophilic Attack [NC-CH-COOR]⁻ + R'R''C=O → NC-(R'R''C-O⁻)-CH-COOR

Step 3: Protonation & Dehydration NC-(R'R''C-O⁻)-CH-COOR + H₂O → NC-(R'R''C-OH)-CH-COOR → NC-C(COOR)=CR'R'' + H₂O

Nucleophilic Addition Processes

While the methylene group of this compound acts as a nucleophile in condensation reactions, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity can be enhanced by coordinating the nitrile nitrogen to a metal ion, which increases the electrophilicity of the cyano carbon. researchgate.net

A key reaction in this category is the cyanomethylation of carbonyl compounds, where a cyanomethyl anion or equivalent adds to an aldehyde or ketone. nih.gov For instance, (trimethylsilyl)acetonitrile, in the presence of a Lewis base catalyst like lithium acetate, can add to carbonyls to form β-hydroxy nitriles. nih.gov While this uses a silylated version, it demonstrates the principle of the cyanomethyl group acting as a nucleophile in addition reactions.

Acylation Reactions

The acidic protons of the methylene group in this compound allow for C-acylation reactions, leading to the formation of β-keto nitriles. researchgate.netresearchgate.net This reaction typically involves deprotonation of the this compound with a strong base (e.g., sodium amide, potassium tert-butoxide) to generate the nucleophilic enolate. researchgate.netsavemyexams.com This enolate then reacts with an acylating agent, such as an acid chloride or an ester, via a nucleophilic acyl substitution mechanism. libretexts.orgutsa.edu

For example, the reaction of a nitrile with an ester in the presence of a base like potassium tert-butoxide is a known method for synthesizing β-ketonitriles. researchgate.netrsc.org The mechanism involves the nucleophilic attack of the nitrile-stabilized carbanion on the ester's carbonyl group, followed by the elimination of an alkoxide leaving group.

Acylating AgentBaseProduct Type
Acid Chloride (R-COCl) Strong Base (e.g., KOt-Bu)β-Keto Nitrile
Ester (R-COOR') Strong Base (e.g., KOt-Bu)β-Keto Nitrile
Acid Anhydride ((RCO)₂O) Strong Base (e.g., KOt-Bu)β-Keto Nitrile

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions in two main ways: as a nucleophile or as a substrate for substitution.

As a Nucleophile : The carbanion generated by deprotonating the active methylene group is a potent nucleophile. It can react with alkyl halides in an SN2 reaction to produce α-alkylated this compound derivatives. This alkylation is a fundamental step in the synthetic application of active methylene compounds. nih.gov

As a Substrate : The acetate group can act as a leaving group in substitution reactions, although this is less common than reactions at the active methylene position. More significantly, the entire cyanomethyl group can be introduced into other molecules through substitution reactions. For instance, the synthesis of cyanomethyl esters from carboxylic acids and chloroacetonitrile (B46850) proceeds via nucleophilic substitution. quora.com Palladium-catalyzed cross-coupling reactions have also been developed to directly couple sp3 C-H bonds with acetonitrile (B52724), a process known as cyanomethylation.

Intramolecular and Intermolecular Cyclization Reactions (e.g., heterocyclic compound formation)

The cyanomethyl group is a versatile synthon for constructing cyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals. solubilityofthings.comarkat-usa.org this compound and its derivatives readily participate in both intramolecular and intermolecular cyclization reactions to form complex molecular architectures. solubilityofthings.com

One notable example is the transition-metal-free synthesis of 3-aryl-4-cyano isocoumarin (B1212949) derivatives from 2-cyanomethyl aroyl fluorides. The reaction proceeds via deprotonation of the active methylene group of the cyanomethyl moiety, followed by an intramolecular cyclization that yields the isocoumarin scaffold. researchgate.net Similarly, the palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids can produce heterocyclic structures like oxazoles and isocoumarins, underscoring the utility of the cyanomethyl precursor in building diverse heterocyclic systems. mdpi.comresearchgate.net

Electrochemical methods have also been employed to induce cyclizations. For instance, the electrochemically generated cyanomethyl anion, formed from the reduction of acetonitrile, can trigger the cyclization of alkynylanilines to form indole (B1671886) derivatives. beilstein-journals.orgnih.gov Although this involves the cyanomethyl anion rather than the acetate ester directly, it demonstrates the fundamental reactivity of the cyanomethyl unit in ring-forming reactions. beilstein-journals.orgnih.gov These processes often involve the initial formation of an intermediate which then undergoes ring closure. nih.gov

Radical Mechanisms in Cyanomethylation Processes

The cyanomethyl radical (•CH₂CN) is a key reactive intermediate in many cyanomethylation reactions. A common method for its generation involves the homolytic cleavage of a C-H bond from a precursor like acetonitrile, which is structurally analogous to the core of this compound. acs.orgmdpi.com This hydrogen atom abstraction is typically initiated by other radical species, such as tert-butoxy (B1229062) radicals generated from the thermal decomposition of peroxides like di-tert-butyl peroxide (DTBP) or tert-butyl perbenzoate (TBPB). acs.orgmdpi.com

A plausible mechanism involves the thermal decomposition of an initiator (e.g., DTBP) to produce highly reactive radicals. These radicals then abstract a hydrogen atom from the α-carbon of the nitrile, forming the cyanomethyl radical. acs.org The stability of this radical is enhanced by the adjacent cyano group. Mechanistic studies, including intermolecular kinetic isotope effect (KIE) experiments involving deuterated acetonitrile (acetonitrile-d₃), have shown a kH/kD value of 6.7. nih.gov This large KIE indicates that the cleavage of the acetonitrile C-H bond is a crucial, product-determining step in the reaction mechanism. nih.gov The cyanomethyl radical typically behaves as an electrophile, reacting readily with electron-rich species like alkenes. acs.org

Once generated, the cyanomethyl radical can participate in a variety of complex transformations, including radical cascade and cross-coupling reactions. acs.org These reactions are powerful tools for rapidly building molecular complexity from simple precursors. researchgate.net In a radical cascade, the cyanomethyl radical adds to an unsaturated system, such as an alkene or alkyne, to form a new carbon-centered radical. acs.orgresearchgate.net This new radical can then undergo further reactions, such as intramolecular cyclization or intermolecular coupling, in a sequential manner. acs.orgacs.org

For example, copper-catalyzed hydrocyanoalkylation of unactivated alkenes proceeds via the addition of the cyanomethyl radical to the double bond, followed by a subsequent step that completes the catalytic cycle. acs.org Visible-light-driven photoredox catalysis has also been utilized to generate cyanoalkyl radicals that engage in a wide range of copper-catalyzed radical cross-coupling reactions. acs.org These methods enable the formation of diverse, distally functionalized alkyl nitriles through the strategic combination of radical generation and C-C bond formation. acs.org

Tandem Catalytic Processes Involving the Cyanomethyl Moiety

Tandem catalysis, where multiple reaction steps occur sequentially in a single pot, offers significant advantages in terms of efficiency and resource conservation. researchgate.net The cyanomethyl moiety has been effectively utilized in such processes. A prominent example is the palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids. mdpi.comresearchgate.net

In this process, an imine-Pd complex is formed through the carbopalladation of the nitrile group. mdpi.comresearchgate.net This intermediate then undergoes further transformation, leading to the synthesis of either 2,4-diaryloxazoles or 3-benzoyl-4-aryl-isocoumarins. mdpi.compreprints.org The outcome of the reaction is critically dependent on the substitution pattern of the starting cyanomethyl benzoate, demonstrating a high degree of selectivity within the tandem process. mdpi.compreprints.orgencyclopedia.pub This reaction highlights how a single catalytic system can orchestrate multiple bond-forming events to construct complex heterocyclic products from cyanomethyl-containing substrates. researchgate.net

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Understanding the kinetic and thermodynamic profiles of a reaction is essential for optimizing conditions and controlling product distribution. wikipedia.org In chemical reactions with competing pathways, the outcome can be governed by either kinetic control (favoring the product that forms fastest) or thermodynamic control (favoring the most stable product). wikipedia.org

For transformations involving cyanomethyl radicals, kinetic data provides insight into the reaction mechanism. The significant kinetic isotope effect (kH/kD = 6.7) observed in the cyanomethylation of oxindoles confirms that C-H bond cleavage is the rate-limiting step. nih.gov The rates of radical addition reactions are often dominated by differences in their respective reaction barriers. researchgate.net For radical additions to double bonds, these barriers are largely influenced by the reaction's exothermicity. researchgate.net Thermodynamic analyses of related pyrolytic processes have shown them to be endothermic and non-spontaneous, requiring energy input to proceed. researchgate.net The reactivity of cyanomethyl radicals is primarily governed by enthalpy effects, which aligns with the observation that more exothermic reactions tend to have lower activation barriers. acs.orgresearchgate.net

Impact of Reaction Conditions on Chemoselectivity and Regioselectivity

Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the preference for bond formation at one position over another, are fundamental concepts in controlling the outcome of organic reactions. numberanalytics.comdurgapurgovtcollege.ac.in Reaction conditions—including temperature, solvent, catalyst, and substrate structure—play a critical role in dictating this selectivity. numberanalytics.com

In transformations involving the cyanomethyl moiety, these factors are paramount. A clear example of substrate-controlled chemoselectivity is the palladium-catalyzed tandem reaction of cyanomethyl benzoates. mdpi.comresearchgate.net The presence or absence of a benzoyl substituent at the 2-position of the starting material directs the reaction to form either an isocoumarin or an oxazole, respectively. mdpi.comresearchgate.netpreprints.org This demonstrates how a subtle change in the substrate's structure can completely alter the reaction pathway and final product. numberanalytics.com

Similarly, the choice of base and its steric properties can influence regioselectivity in reactions involving proton abstraction. durgapurgovtcollege.ac.in For radical reactions, the choice of initiator and reaction temperature can affect the rate of radical generation and subsequent reaction pathways. By carefully manipulating these conditions, chemists can steer a reaction toward a desired chemical or regional isomer with high precision. numberanalytics.com

Table of Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of Cyanomethyl Acetate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of each atom can be established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of cyanomethyl acetate (B1210297) is expected to be relatively simple, displaying two distinct signals corresponding to the two types of protons in the molecule: the methyl protons of the acetate group (CH₃) and the methylene (B1212753) protons of the cyanomethyl group (CH₂).

The methyl protons (CH₃) of the acetate group are adjacent to a carbonyl group. This environment typically results in a singlet (as there are no adjacent protons to couple with) appearing in the downfield region around δ 2.0-2.2 ppm. orgchemboulder.com

The methylene protons (CH₂) are positioned between two electron-withdrawing groups: the ester oxygen and the nitrile group. This dual deshielding effect is expected to shift their resonance significantly downfield. This signal would also appear as a singlet and is anticipated in the region of δ 3.7-4.1 ppm. orgchemboulder.com The exact chemical shift provides insight into the combined inductive effects of the neighboring oxygen and cyano functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyanomethyl Acetate

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-C(O)CH₃~2.1Singlet (s)
-OCH₂CN~4.0Singlet (s)

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit four distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbon of the carbonyl group in an ester is characteristically found far downfield, typically in the range of δ 165-175 ppm, due to the strong deshielding effect of the double-bonded oxygen. libretexts.org

Nitrile Carbon (C≡N): The carbon of the nitrile group is also found in a distinct region of the spectrum, generally between δ 115-125 ppm. oregonstate.edupressbooks.pub This region has minimal overlap with other functional groups, making this signal highly diagnostic.

Methylene Carbon (-OCH₂CN): This carbon is attached to both an oxygen atom and the cyano group. Its chemical shift is expected to be in the range of δ 60-80 ppm, influenced by the electronegativity of the adjacent oxygen. oregonstate.edulibretexts.org

Methyl Carbon (-CH₃): The methyl carbon of the acetate group is the most upfield signal, typically appearing around δ 20-30 ppm. libretexts.orgresearchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C(O)CH₃~170
-OCH₂CN~117
-OCH₂CN~70
-C(O)CH₃~21

Advanced and Multidimensional NMR Techniques for Structural Confirmation

To confirm the proposed structure of this compound, several two-dimensional (2D) NMR experiments would be invaluable. These techniques reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, no cross-peaks would be expected in a COSY spectrum, as the methyl and methylene protons are isolated from each other by the ester functionality, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at ~2.1 ppm to the carbon signal at ~21 ppm (the -CH₃ group). It would also show a correlation between the proton signal at ~4.0 ppm and the carbon signal at ~70 ppm (the -CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting structural fragments. In the case of this compound, the following key correlations would be expected:

A cross-peak between the methyl protons (~2.1 ppm) and the carbonyl carbon (~170 ppm).

A cross-peak between the methylene protons (~4.0 ppm) and the carbonyl carbon (~170 ppm).

A cross-peak between the methylene protons (~4.0 ppm) and the nitrile carbon (~117 ppm).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. Specific functional groups exhibit characteristic absorption or scattering frequencies, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its functional groups.

C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band in a relatively clear region of the spectrum, typically between 2260 and 2240 cm⁻¹. mit.eduspectroscopyonline.com This peak is highly diagnostic for the presence of a nitrile.

C=O Stretch: The carbonyl group of the ester produces one of the strongest and most prominent bands in the IR spectrum. For a saturated aliphatic ester like this compound, this band is expected to appear in the range of 1750-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.comlibretexts.org

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. An asymmetric C-C-O stretch is typically found around 1240 cm⁻¹ for acetates, while a symmetric O-C-C stretch appears in the 1100-1030 cm⁻¹ region. spectroscopyonline.comspcmc.ac.in

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
C≡N Stretch (Nitrile)2260 - 2240Medium, Sharp
C=O Stretch (Ester)1750 - 1735Strong, Sharp
C-C-O Asymmetric Stretch~1240Strong
O-C-C Symmetric Stretch1100 - 1030Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrational modes that involve a change in polarizability are Raman active.

C≡N Stretch: The nitrile stretch is also Raman active and appears in a similar region as in the IR spectrum, around 2270–2210 cm⁻¹. researchgate.net The C≡N stretching frequency is known to be sensitive to the electronic environment, including solvent polarity and hydrogen bonding. morressier.com

C=O Stretch: The carbonyl stretch of an ester is also observable in the Raman spectrum, typically around 1735 cm⁻¹. qut.edu.au While strong in the IR, the C=O stretch is often of medium intensity in the Raman spectrum. ias.ac.in

The symmetry of the vibrations determines their relative intensities in IR versus Raman spectra. For this compound, both the nitrile and carbonyl stretches are expected to be active in both techniques, providing a reliable method for identifying these key functional groups.

Table 4: Predicted Raman Active Modes for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
C≡N Stretch (Nitrile)~2250
C=O Stretch (Ester)~1735

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C4H5NO2, corresponding to a molecular weight of approximately 99.09 g/mol . scbt.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation patterns in esters involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, this can result in the loss of the cyanomethyl group or the acetyl group, leading to the formation of specific fragment ions. The analysis of these fragments provides a fingerprint for the molecule's structure. While detailed fragmentation data for this compound is not extensively published in the provided results, general principles of ester fragmentation can be applied. For instance, the loss of the alkoxy group (-OCH2CN) or the acyl group (CH3CO-) are common pathways. libretexts.org

Rotational Spectroscopy and Investigation of Conformational Isomerism

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and conformational landscape of molecules in the gas phase. core.ac.ukfrontiersin.org Studies on the analogue, methyl cyanoacetate (B8463686) (MCA), have revealed the existence of multiple conformational isomers. researchgate.netresearchgate.netresearchgate.net These isomers arise from the rotation around single bonds, specifically the C-C and C-O bonds. umanitoba.ca

For methyl cyanoacetate, theoretical calculations and experimental observations have identified at least two low-energy conformers. frontiersin.orgresearchgate.net The most stable conformer is predicted to have a syn configuration with respect to the C–C–C=O dihedral angle, while a slightly less stable gauche conformer also exists. researchgate.net The energy difference between these conformers is small, on the order of a few kJ/mol. researchgate.netumanitoba.ca The interconversion barrier between some conformers can be low enough to allow for conformational cooling in supersonic expansions. umanitoba.ca

High-resolution Fourier transform microwave (FTMW) spectroscopy has been employed to accurately determine the rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants for these conformers. frontiersin.orgresearchgate.net The observed rotational spectra are often complex due to the presence of the ¹⁴N nucleus, which causes hyperfine splitting of the rotational transitions. core.ac.uk

Table 1: Theoretical Conformational Data for Methyl Cyanoacetate frontiersin.orgresearchgate.netresearchgate.net

ConformerDihedral Angle (NC-CH₂-C=O)Relative Energy (kJ/mol)
I (syn)~0°0
II (gauche)~±140°~0.174 - 1.4

Note: Data is for the analogue methyl cyanoacetate and serves as an illustrative example of conformational analysis in similar compounds.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. While specific HPLC methods for this compound are not detailed in the provided search results, methods for similar compounds like ethyl cyanoacetate and cyanoacetic acid offer insights into potential analytical approaches. sielc.comsielc.com

For instance, ethyl cyanoacetate can be analyzed using reverse-phase (RP) HPLC with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The choice of a suitable stationary phase, such as a C18 column, is critical for achieving good separation. Quantitative analysis by HPLC relies on the creation of a calibration curve from standards of known concentration to determine the amount of the analyte in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification.

The NIST Mass Spectrometry Data Center contains GC-MS data for methyl cyanoacetate, indicating its amenability to this technique. nih.gov In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum that serves as a molecular fingerprint. core.ac.ukthepharmajournal.com

For quantitative analysis, a calibration curve is constructed by analyzing known concentrations of this compound. The peak area of the analyte in the chromatogram is proportional to its concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

While a specific UV-Vis spectrum for this compound is not provided in the search results, the presence of the carbonyl (C=O) and nitrile (C≡N) groups suggests that it will exhibit absorption in the UV region. Esters typically show a weak n → π* transition for the carbonyl group at around 200-215 nm. The nitrile group also has a weak n → π* transition in a similar region. The position and intensity of these absorptions can be influenced by the solvent and the presence of other functional groups. mdpi.com Studies on related compounds, such as acetic acid and ethyl acetate, show vacuum ultraviolet absorption spectra. science-softcon.de

Other Analytical and Spectroscopic Characterization Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C4H5NO2), elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, nitrogen, and oxygen. This data is crucial for verifying the empirical formula of a newly synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0148.48%
HydrogenH1.015.09%
NitrogenN14.0114.14%
OxygenO16.0032.29%

Computational Chemistry Approaches for Cyanomethyl Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cyanomethyl acetate (B1210297). These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) and Coupled-Cluster (CC) methods are mainstays in the computational investigation of molecular systems. DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for calculating geometries, vibrational frequencies, and relative energies of different molecular conformations. For instance, geometry optimizations and anharmonic frequency calculations for cyanomethyl acetate conformers have been successfully performed at the B3LYP-D3/aug-cc-pVTZ level of theory.

For higher accuracy, particularly for reaction energies and barriers, high-level coupled-cluster methods are often employed. The "gold standard" CCSD(T) method (Coupled-Cluster Singles and Doubles with perturbative Triples) provides highly reliable results. Computational studies on reactions involving the cyanomethyl moiety have utilized both DFT and CCSD(T) to achieve a detailed and accurate picture of the reaction mechanism. For example, in studying the cyanomethylation of aryl alkynoates, single point energies were computed using the DLPNO-CCSD(T) method to refine the energy profiles calculated with DFT.

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Analyses like Natural Bond Orbital (NBO) calculations provide further detail on electronic structure, revealing hyperconjugative interactions that stabilize certain molecular conformations. In methyl cyanoacetate (B8463686) (a synonym for this compound), NBO analysis has shown that the preference for one conformer over another is influenced by stabilizing orbital interactions, such as those between the lone pair of an ester oxygen and the π* antibonding orbitals of the carbonyl (C=O) and cyano (C≡N) groups.

This compound is a flexible molecule with multiple possible conformations arising from rotation around its single bonds. Computational methods are essential for exploring the potential energy surface (PES) and identifying stable conformers (energy minima) and the transition states that connect them.

Studies have identified four primary conformers for methyl cyanoacetate, resulting from different arrangements around the NC-CH₂-C=O and H₃C-O-C=O dihedral angles. Theoretical calculations, using methods like MP2 and DFT, have been crucial in determining the relative stabilities of these conformers. For a long time, there was debate about the most stable conformer. However, combined experimental and theoretical studies have established that the syn-anti conformer (where the C–O–C=O dihedral angle is syn and the C–C–C=O dihedral is near anti) is the global minimum. The energy difference between conformers is often small, on the order of a few kJ/mol, indicating that multiple conformations can coexist at room temperature.

Calculated Relative Energies of Methyl Cyanoacetate Conformers
ConformerDihedral Angles (NC-C-C=O, C-O-C=O)Relative Energy (kJ/mol) at MP2/aug-cc-pVTZRelative Energy (kJ/mol) at B3LYP-D3(BJ)/aug-cc-pVTZBoltzmann Population (298 K, MP2)
I (syn-anti)~145°, 0°0.00.057.0%
II (syn-syn)0°, 0°0.71.443.0%
III (anti-anti)~180°, 180°32.3-0.0%
IV (anti-syn)0°, 180°36.4-0.0%

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, identifying intermediates and transition states that are often difficult to observe experimentally. For reactions involving the cyanomethyl group, DFT and coupled-cluster calculations have provided significant insights.

A detailed computational study on the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) (which generates a cyanomethyl radical) illustrates this approach. The mechanism involves several steps:

Radical Generation : The initiator, tert-butyl peroxybenzoate (TBPB), decomposes to form radicals. Computational results show that the t-butoxy radical is primarily responsible for abstracting a hydrogen atom from acetonitrile to form the key cyanomethyl radical.

Electrophilic Attack : The cyanomethyl radical attacks the carbon-carbon triple bond of the aryl alkynoate. Calculations of the reaction free energy and activation barriers showed that this attack preferentially occurs at one of the alkyne carbons to form a more stable alkenyl radical intermediate.

Cyclization and Rearrangement : The resulting radical undergoes intramolecular spirocyclization followed by an ester migration to yield the final coumarin (B35378) derivatives.

By calculating the energetics of each step, researchers can determine the most likely reaction pathway and identify the rate-determining step.

Calculated Free Energies and Barriers for Cyanomethyl Radical Reactions (kcal/mol)
Reaction StepDescriptionReaction Free Energy (ΔG)Activation Barrier (ΔG‡)
H-abstraction by benzoyloxy radicalFormation of cyanomethyl radical-14.114.4
H-abstraction by t-butoxy radicalFormation of cyanomethyl radical-9.48.9
Radical attack on alkyne (Path A)Formation of intermediate 9a-24.26.9
Radical attack on alkyne (Path B)Formation of intermediate 14a-12.610.5

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govscitechnol.com This method is a cornerstone of structure-based drug design. nih.govpharmafocusasia.comsygnaturediscovery.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

While molecular docking is widely used to screen virtual libraries of compounds for potential biological activity, specific studies detailing the molecular docking of this compound itself are not prominent in the surveyed scientific literature. However, related compounds, such as cyanomethyl vinyl ether derivatives, have been investigated as potential tubulin inhibitors, with docking studies used to rationalize their biological activity by identifying key interactions with amino acid residues in the tubulin binding site. nih.gov Such an approach could theoretically be applied to this compound to explore its potential interactions with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govscispace.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. mdpi.comresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov Although QSAR is a powerful tool in drug discovery and toxicology, specific QSAR models focused on this compound or its close derivatives were not identified in the reviewed literature. Developing such a model would require a dataset of structurally related cyanoacetate compounds with measured biological activity against a specific target.

Prediction of Molecular Properties and Reactivity Descriptors

Computational chemistry, particularly methods rooted in quantum mechanics, provides powerful tools for predicting the molecular properties and chemical reactivity of this compound. scienceopen.comresearchgate.net Techniques like Density Functional Theory (DFT) and ab initio calculations allow for the detailed examination of molecular structures, energies, and electronic properties, offering insights that complement experimental findings. scienceopen.commdpi.com

Molecular Properties and Conformational Analysis

This compound, also known as methyl cyanoacetate (MCA), can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds. umanitoba.caresearchgate.net Computational studies have been crucial in identifying the most stable of these conformers and understanding the factors that govern their stability.

Theoretical calculations, using methods such as Møller-Plesset perturbation theory (MP2) and DFT (B3LYP), have identified four possible conformers resulting from rotations around the C-O-C=O and O=C-C-C bonds. umanitoba.caresearchgate.net The two lowest-energy conformers are significantly more stable, meaning they are the most likely to exist at room temperature. umanitoba.ca

Conformer I : This is the global minimum, or the most stable conformation. In this arrangement, the methyl group is syn and the cyano fragment is nearly anti relative to the carbonyl group. umanitoba.caresearchgate.net

Conformer II : This conformer, with the cyano fragment syn to the carbonyl group, is slightly higher in energy than Conformer I. umanitoba.ca The energy difference is very small, calculated to be approximately 0.7 kJ mol⁻¹ at the MP2/aug-cc-pVTZ level and 1.4 kJ mol⁻¹ at the B3LYP-D3(BJ)/aug-cc-pVTZ level. umanitoba.ca

Conformers III and IV : These are considerably higher in energy (over 30 kJ mol⁻¹) and thus have negligible populations under standard conditions. umanitoba.ca

The unambiguous identification of Conformer I as the lowest energy form is supported by a combination of rotational spectroscopy and quantum chemical calculations. umanitoba.ca The subtle balance of forces dictating this preference has been explored using Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses. These studies reveal that the greater stability of Conformer I is due to more favorable hyperconjugative interactions, such as those between the lone pairs on the ester oxygen and the π* orbitals of the carbonyl (C=O) and cyano (C≡N) groups, which outweigh destabilizing steric effects. umanitoba.ca

Calculated spectroscopic parameters for the two most stable conformers provide further details on their distinct properties.

Table 1: Calculated Properties of this compound Conformers (MP2/aug-cc-pVTZ) | Property | Conformer I (near anti) | Conformer II (syn) | | :--- | :--- | :--- | | Relative Energy (kJ mol⁻¹) | 0 | 0.7 | | Population (298 K) | 57.0% | 43.0% | | Dipole Moment, |µa| (Debye) | 2.31 | 4.48 | | Dipole Moment, |µb| (Debye) | 0.63 | 2.97 | | Dipole Moment, |µc| (Debye) | 0.60 | 0.00 | | Rotational Constant, A (MHz) | 5083 | 9393 | | Rotational Constant, B (MHz) | 1851 | 1420 | | Rotational Constant, C (MHz) | 1388 | 1253 | Data sourced from Gregory et al. (2021) via supplementary information. umanitoba.ca

Reactivity Descriptors

Quantum chemical calculations are widely used to determine a variety of descriptors that help predict the chemical reactivity of a molecule. ethz.ch These descriptors are derived from the electronic structure, often within the framework of conceptual DFT. mdpi.comphyschemres.org

Frontier Molecular Orbitals (FMOs) The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental to understanding chemical reactivity. aps.org

HOMO : Represents the ability of a molecule to donate electrons. A higher EHOMO value suggests a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower ELUMO value indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP) An MEP map illustrates the electron density distribution around a molecule, providing a guide to its reactive sites. physchemres.orgresearchgate.net It helps to visualize the regions that are electron-rich (nucleophilic, susceptible to electrophilic attack) and electron-poor (electrophilic, susceptible to nucleophilic attack).

Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactive tendencies. physchemres.orgresearchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

These computational approaches provide a detailed theoretical framework for understanding the structure and potential chemical behavior of this compound, guiding further experimental and synthetic efforts.

Applications of Cyanomethyl Acetate in Complex Organic Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Biologically Active Compounds

The reactivity of cyanomethyl acetate (B1210297) has been harnessed for the construction of numerous molecules with significant biological and pharmaceutical relevance.

Intermediates for Lipid-Lowering Agents (e.g., Atorvastatin)

Cyanomethyl acetate plays a pivotal role in the synthesis of key intermediates for Atorvastatin, a widely prescribed medication for lowering cholesterol. scimplify.com Specifically, it is utilized in the synthesis of (4R-cis)-1,1-dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. biomolther.orgresearchgate.net This complex intermediate is a critical component in the total synthesis of Atorvastatin. biomolther.orgresearchgate.net The synthesis involves the reaction of 4-cyano-3-hydroxybutyric acid ethyl ester with an acetate derivative to form a β-ketoester, which is then further elaborated to the desired dioxane intermediate. google.com

Table 1: Key Intermediates in Atorvastatin Synthesis Involving this compound Chemistry

Intermediate Name Role in Synthesis
(4R-cis)-1,1-dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate A key chiral building block for the side chain of Atorvastatin. biomolther.orgresearchgate.net
6-cyano-3,5-dihydroxy-hexanoic acid t-butyl ester A precursor to the dioxinane intermediate, formed through reduction of a β-ketoester. google.com

Precursors for Neurotransmitter Analogs

The introduction of a cyanomethyl group is a valuable strategy in the synthesis of neurotransmitter analogs. solubilityofthings.com this compound serves as a source for this functional group, enabling the modification of core structures to modulate their biological activity. solubilityofthings.com For instance, derivatives of this compound can be used to synthesize complex molecules that mimic or interfere with the action of natural neurotransmitters, which is a key strategy in the development of drugs for neurological disorders. nih.gov The synthesis of cyclopropene-containing glutamate (B1630785) analogs, for example, highlights the efforts to create structurally unique molecules with potential applications in neuroscience. researchgate.net

Synthesis of Anticancerous Agents (e.g., tubulin inhibitors)

This compound and its derivatives are instrumental in the synthesis of various anticancer agents, particularly those that target tubulin polymerization. mdpi.comnih.gov Tubulin inhibitors are a critical class of chemotherapy drugs that disrupt the formation of microtubules, essential components of the cell's cytoskeleton, thereby inhibiting cell division. nih.gov

N-substituted 2-(cyanomethyl)-benzimidazoles, which can be prepared from this compound precursors, are key intermediates in the synthesis of benzimidazole (B57391) acrylonitriles. mdpi.comnih.gov These compounds have shown potent antiproliferative activity by inhibiting tubulin polymerization. mdpi.comnih.govirb.hr The synthesis involves the cyclocondensation of the N-substituted 2-(cyanomethyl)-benzimidazoles with various aromatic aldehydes. mdpi.comnih.gov

Table 2: Examples of Tubulin Inhibitors Synthesized Using this compound Chemistry

Compound Class Synthetic Precursor Mechanism of Action
Benzimidazole Acrylonitriles N-substituted 2-(cyanomethyl)-benzimidazoles Inhibition of tubulin polymerization. mdpi.comnih.govirb.hr
Cyanomethyl Vinyl Ethers Conjugated cyanomethyl vinyl ethers Microtubule depolymerization. nih.gov

Construction of Oxindole (B195798) Alkylnitriles

A novel and efficient strategy for the synthesis of 3-hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-dicyanomethyl-2-oxindoles utilizes a Krapcho dealkoxycarbonylation reaction of isatin (B1672199) with ethyl cyanoacetate (B8463686) in an aqueous medium. thieme-connect.comgrafiati.comresearchgate.net This method provides access to synthetically and medicinally valuable oxindole alkylnitriles in good to excellent yields. thieme-connect.comgrafiati.comresearchgate.net Oxindole scaffolds are of significant interest due to their presence in a wide range of biologically active compounds. researchgate.net

Table 3: Synthesis of Oxindole Alkylnitriles

Reactants Reaction Type Product

Building Blocks for Pyrazolo[1,5-c]quinazolines

Cyanomethyl-substituted pyrazoles are key starting materials for the synthesis of pyrazolo[1,5-a]quinazolines. cu.edu.egresearchgate.nettandfonline.com For example, 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile undergoes cyclocondensation with enaminones of 1,3-cyclohexanedione (B196179) derivatives to yield 2-(cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitriles. cu.edu.egresearchgate.net These compounds serve as versatile intermediates for the synthesis of a variety of fused heterocyclic systems with potential biological activities. cu.edu.egresearchgate.nettandfonline.com An alternative efficient one-pot synthesis of pyrazolo[1,5-c]quinazolines involves the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine (B178648) hydrochloride and amidine hydrochlorides under mild copper-catalyzed conditions. rsc.org

Access to Oxazoles and Isocoumarins

A palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids provides a selective route to either oxazoles or isocoumarins. researchgate.netencyclopedia.pubpreprints.org The selectivity of this reaction is highly dependent on the substitution pattern of the starting cyanomethyl benzoate. researchgate.netencyclopedia.pubpreprints.org This methodology offers an efficient pathway to these important heterocyclic scaffolds, which are present in many natural products and pharmaceuticals. researchgate.netresearchgate.net

Development of Agrochemicals and Related Compounds

This compound and its simple alkyl ester derivatives, such as methyl cyanoacetate and ethyl cyanoacetate, are important intermediates in the synthesis of various agrochemicals. multichemindia.comsolubilityofthings.com Their chemical structure provides a flexible scaffold for creating active compounds used in crop protection and pest control, including herbicides, fungicides, and insecticides. multichemindia.com The presence of the cyano and ester groups allows for the strategic introduction of different functionalities necessary for biological activity.

The versatility of this compound derivatives is demonstrated in their role as precursors to a wide array of biologically active compounds. 4strgroup.com For instance, they are utilized in the production of plant growth regulators, which are crucial for modulating physiological processes in crops to optimize growth and yield. multichemindia.com The ability to participate in reactions like the Knoevenagel condensation with aromatic aldehydes further expands their utility in creating complex agrochemical structures. multichemindia.com Additionally, compounds like potassium [(cyanomethyl)thio]acetate serve as versatile reagents in the synthesis of fine chemicals for the agrochemical industry. guidechem.com While the specific structures of commercial agrochemicals derived directly from this compound are often proprietary, its role as a fundamental building block is well-established in the field. solubilityofthings.comcymitquimica.com

Synthesis of Diverse Heterocyclic Systems

The unique reactivity of this compound makes it an invaluable starting material for the synthesis of a multitude of heterocyclic compounds. These ring systems are core scaffolds in many biologically active molecules, including pharmaceuticals and dyes.

Thiazole (B1198619) Derivatives (e.g., 2-cyanomethyl-4-phenylthiazoles)

This compound derivatives are key reactants in the synthesis of thiazoles, a class of sulfur-containing heterocycles with significant applications. A prominent method for synthesizing 2-cyanomethyl-4-phenylthiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. scirp.org In a modern, environmentally benign approach, 2-cyanothioacetamide (B47340) (which can be derived from a cyanoacetic acid derivative) reacts with substituted 2-bromoacetophenones under focused microwave irradiation in glycerol. scirp.orgresearchgate.net This method is notable for its high efficiency, short reaction times (3.5-4.5 minutes), and excellent yields, often exceeding 90%. scirp.orgrsc.org

Another synthetic route to 2-(cyanomethyl)thiazoles involves the reaction of 2-sulfonylthiazoles with alkyl 2-cyanoacetates in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF). scirp.orgscirp.org This process yields 2-(thiazol-2-yl)cyanoacetate esters, which are subsequently hydrolyzed and decarboxylated to afford the target 2-cyanomethylthiazole derivatives. scirp.orgscirp.org

Table 1: Synthesis of 2-Cyanomethyl-4-phenylthiazole Derivatives via Microwave-Assisted Reaction

Substituent on Phenyl Ring Reaction Time (min) Yield (%) Reference
H 3.5 96 scirp.org
4-Cl 4.0 95 scirp.orgresearchgate.net
4-Br 4.0 94 scirp.org
4-CH₃ 4.5 91 scirp.org
4-OCH₃ 4.5 90 scirp.org
4-CN 4.5 88 scirp.org

Indane Derivatives (e.g., 2-cyanomethyl indanes)

The synthesis of indane derivatives bearing a cyanomethyl group at the C2 position can be achieved through advanced catalytic methods. These compounds are valuable intermediates in the synthesis of bioactive molecules. nih.gov A notable method involves a palladium-catalyzed cross-coupling reaction (an alkene difunctionalization) between 2-allylphenyl triflate derivatives and alkyl nitriles. nih.gov

For this transformation to be successful, the choice of catalyst and reaction conditions is critical. The use of a preformed BrettPhosPd(allyl)(Cl) complex as a pre-catalyst, in combination with a base such as lithium hexamethyldisilazide (LiHMDS), has been shown to be essential for achieving good yields. nih.gov Attempts to use ethyl cyanoacetate directly in similar palladium-catalyzed couplings with Pd(OAc)₂ resulted in only modest yields (47%), highlighting the specific challenges associated with this substrate and the importance of the optimized catalytic system. nih.gov This reaction provides a direct route to 2-cyanomethyl indanes in just three steps from commercially available starting materials. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2-Cyanomethyl Indane Derivatives

Aryl Triflates Substrate Nitrile Yield (%) Catalyst System Reference
2-allylphenyl triflate Acetonitrile (B52724) 85 BrettPhosPd(allyl)(Cl) / BrettPhos nih.gov
2-allylphenyl triflate Propionitrile 82 BrettPhosPd(allyl)(Cl) / BrettPhos nih.gov
2-(but-2-en-1-yl)phenyl triflate Acetonitrile 75 BrettPhosPd(allyl)(Cl) / BrettPhos nih.gov
2-allyl-6-methylphenyl triflate Acetonitrile 88 BrettPhosPd(allyl)(Cl) / BrettPhos nih.gov

Pyrazolone (B3327878) and Pyrazole (B372694) Compounds

This compound and its esters are fundamental precursors in the synthesis of pyrazolones and pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms. These scaffolds are prevalent in pharmaceuticals and dyes. For example, ethyl cyanoacetate reacts with hydrazine derivatives to form pyrazole cores. uob.edu.ly

One specific application involves the reaction of "pyrazole blue" (an oxidation product of 4-dimethylaminoantipyrine) with ethyl cyanoacetate. This reaction, depending on the conditions, can yield different addition compounds, which can be further transformed into various 4-substituted bispyrazolonyl derivatives like bispyrazolonyl-cyanoacetic acid and 4-cyanomethylbispyrazolone. scispace.com

Furthermore, the synthesis of pyrazole azo dyes often utilizes the reactivity of the active methylene (B1212753) group in ethyl cyanoacetate. uob.edu.lyresearchgate.net The diazotized form of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, when coupled with ethyl cyanoacetate, can lead to the formation of pyrazolo[5,1-c]-1,2,4-triazine derivatives through a cyclocondensation reaction. uob.edu.ly The synthesis of more complex pyrazolone derivatives can also involve a cyanation step to introduce a cyanomethyl group, which is then hydrolyzed to an acetic acid side chain. jst.go.jp

Triazole Derivatives (e.g., 1,2,4-triazole (B32235) colorants)

The 1,2,4-triazole ring system is another important heterocyclic motif found in a wide range of functional molecules, including colorants. This compound derivatives serve as crucial starting materials for building this ring system. A key intermediate, cyanoacetic acid hydrazide (which is synthesized from an ester of cyanoacetic acid and hydrazine), can be reacted with isothiocyanates to form 4-R-1-cyanoacetyl thiosemicarbazides. farmaciajournal.com These thiosemicarbazides then undergo intramolecular cyclization in the presence of ammonia (B1221849) to yield 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones with good yields. farmaciajournal.com

In the field of colorants, 1,2,4-triazole derivatives containing a cyanomethyl group are used as coupling components for the synthesis of novel azo dyes. nih.govmdpi.com For instance, 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole can be coupled with various diazotized aniline (B41778) derivatives to produce a series of brightly colored azo dyes. mdpi.comresearchgate.net The properties and tautomeric forms of these dyes are influenced by the substituents on the aniline ring. mdpi.com

Table 3: Synthesis of 5-Cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones

R Group Starting Material Yield (%) Reference
Phenyl 1-Cyanoacetyl-4-phenyl-thiosemicarbazide 85 farmaciajournal.com
p-Tolyl 1-Cyanoacetyl-4-(p-tolyl)-thiosemicarbazide 88 farmaciajournal.com
p-Bromophenyl 1-Cyanoacetyl-4-(p-bromophenyl)-thiosemicarbazide 90 farmaciajournal.com
p-Chlorophenyl 1-Cyanoacetyl-4-(p-chlorophenyl)-thiosemicarbazide 92 farmaciajournal.com
Allyl 1-Cyanoacetyl-4-allyl-thiosemicarbazide 75 farmaciajournal.com

Quinoline (B57606) Compounds

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications. This compound and related reagents are employed in the synthesis of functionalized quinolines. One approach involves the regioselective introduction of a cyanomethyl group onto the quinoline ring. For example, 2-cyanomethyl-1-methyl-1,2-dihydroquinoline can be synthesized from 1-methylquinolinium (B1204318) iodide by reaction with trimethylsilylacetonitrile in the presence of potassium fluoride (B91410) and a crown ether. rsc.org This method provides a direct route to C-2 substituted dihydroquinolines. rsc.org

Another synthetic strategy involves building the quinoline ring from acyclic precursors containing a cyanomethyl group. In one reported synthesis, an ester derivative, 3-(2-cyanomethyl-phenylcarbamoyl)-acrylic acid ethyl ester, undergoes cyclization in the presence of potassium hydroxide (B78521) in ethanol (B145695) to yield (4-cyano-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid ethyl ester in excellent yield. rjlbpcs.com This demonstrates how the cyanomethyl group can be incorporated into a precursor that is then cyclized to form the target quinoline system. rjlbpcs.com

Construction of Specific Organic Molecular Architectures (e.g., 1,2,5-tricarbonyl compounds)

The synthesis of 1,2,5-tricarbonyl compounds, which are valuable intermediates in organic synthesis, is often accomplished using reagents structurally related to this compound. Specifically, methyl cyanoacetate (CAS 105-34-0) is frequently employed as a key building block for these architectures. researchgate.netguidechem.comfishersci.fi

One established method involves a conjugate addition of methyl cyanoacetate to an α,β-unsaturated carbonyl compound. This is followed by a copper(I) iodide-catalyzed aerobic oxidation to yield the desired 1,2,5-tricarbonyl compound. researchgate.net This process highlights the utility of the cyanoacetate structure as a glyoxylate (B1226380) anion synthon. researchgate.net The reaction sequence effectively constructs the α,δ-diketo ester framework characteristic of 1,2,5-tricarbonyls. researchgate.net

A summary of the reaction components for this synthesis is provided below:

Role Component Function
Starting Material α,β-Unsaturated Carbonyl Compound (e.g., Chalcone derivatives)Acts as the Michael acceptor.
Reagent Methyl CyanoacetateProvides the glyoxylate anion synthon for conjugate addition. researchgate.net
Catalyst Copper(I) IodideCatalyzes the subsequent aerobic oxidation step. researchgate.net
Oxidant Aerobic (Oxygen from air)Oxidizes the intermediate to form the dicarbonyl structure. researchgate.net

Another related strategy for building tricarbonyl compounds utilizes lithium anions derived from O-carbonate-protected cyanohydrins. rsc.orgrsc.org These anions undergo a cascade reaction involving conjugate addition to cycloalkenones, coupled with a transfer of the alkoxycarbonyl group, to produce tricarbonyl structures. rsc.orgrsc.org Although this compound is an acetate-protected cyanohydrin rather than a carbonate, this research demonstrates the broader principle of using protected cyanohydrins as acyl anion synthons to construct complex carbonyl systems. rsc.orgrsc.org

Applications in Polymer Science and Materials Chemistry (e.g., specific polymer composites)

In polymer science, the cyanomethyl group is a key component of various reagents, particularly those used in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While this compound itself is not typically used as a monomer, derivatives containing the cyanomethyl moiety are instrumental in synthesizing well-defined polymers and specialized polymer composites.

Research has demonstrated the use of cyanomethyl-functionalized chain transfer agents (CTAs) for the polymerization of vinyl monomers, such as vinyl acetate. nih.gov For instance, cyanomethyl dithiocarbamates and xanthates are effective CTAs for producing polymers like poly(vinyl acetate) (PVAc) with controlled molecular weights and architectures. nih.govresearchgate.net

A specific application in materials chemistry involves the creation of a novel polymer composite-based sensor. This sensor is fabricated from a composite material containing poly(vinylacetate)cyanomethyl diphenylcarbamodithioate (PVACMDT), poly(vinyl acetate) (PVAc), and carbon black (CB). sapub.org The components were mixed using ultrasonication to ensure a homogeneous composite, which was then coated onto a glass plate to form the sensing electrode. sapub.org This material has shown potential for detecting gas vapors. sapub.org

The composition of the sensor material is detailed in the table below:

Component Full Name Role in Composite
PVACMDT Poly(vinylacetate)cyanomethyl diphenylcarbamodithioateFunctional polymer component. sapub.org
PVAc Poly(vinyl acetate)Polymer matrix. sapub.org
CB Carbon BlackConductive filler to form a percolation network. sapub.org
Acrylonitrile AcrylonitrileUsed to form a paste for coating. sapub.org

This application underscores the role of cyanomethyl-containing polymer derivatives in the development of advanced functional materials. The synthesis of such composites often involves techniques like in-situ polymerization or solution mixing to effectively disperse fillers like carbon black within the polymer matrix. sapub.org

Environmental Fate and Assessment Methodologies for Cyanomethyl Acetate

Biodegradation Studies and Pathways in Environmental Compartments

Biodegradation is a key process that determines the fate of chemical compounds in the environment. It involves the breakdown of organic substances by microorganisms like bacteria and fungi. sparkoncept.com

Aerobic Degradation Mechanisms

Factors Influencing Biodegradation Efficiency

The efficiency of biodegradation is influenced by a variety of environmental and chemical factors. sparkoncept.comresearchgate.net

Environmental Conditions:

Temperature: Microbial activity generally increases with temperature, leading to faster degradation rates. sparkoncept.com

pH: The pH of the environment can affect microbial enzyme activity and the availability of nutrients. researchgate.netijpab.com

Oxygen Availability: Aerobic degradation requires oxygen, and its absence can significantly slow down or halt the process. sparkoncept.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity. ecetoc.org

Moisture: Water is essential for microbial life and for facilitating the transport of nutrients and contaminants. sparkoncept.com

Microbial Adaptation:

The presence and abundance of microorganisms capable of degrading a specific compound are fundamental to its biodegradation. sparkoncept.comijpab.com

Previous exposure of a microbial community to a compound can lead to adaptation and more efficient degradation.

Chemical Properties:

The chemical structure of a compound, including the presence of specific functional groups, influences its susceptibility to microbial attack. researchgate.net

Interactive Data Table: Factors Affecting Biodegradation

FactorInfluence on Biodegradation EfficiencyReferences
Temperature Higher temperatures generally accelerate microbial activity and degradation rates. sparkoncept.com
pH Affects microbial enzyme function and nutrient availability. researchgate.netijpab.com
Oxygen Essential for aerobic degradation; its absence leads to slower anaerobic processes. sparkoncept.com
Nutrients Availability of nitrogen, phosphorus, etc., is critical for microbial growth. ecetoc.org
Microbial Population The presence and adaptation of specific degrading microorganisms are key. sparkoncept.comijpab.com
Chemical Structure The inherent properties of the compound determine its susceptibility to degradation. researchgate.net

Environmental Persistence Evaluation Methods

Methodologies for Environmental Monitoring of Cyanomethyl Acetate (B1210297) and its Metabolites

The monitoring of chemical compounds and their breakdown products (metabolites) in the environment is crucial for assessing potential exposure and impact. Analytical methods are employed to detect and quantify these substances in various environmental matrices like water, soil, and air.

For compounds similar in structure or application, such as pesticides, analytical methods often involve extraction of the target compounds from the environmental sample, followed by a cleanup step to remove interfering substances. federalregister.govfao.org Quantification is then typically performed using sensitive analytical instrumentation.

Commonly used techniques for the analysis of organic micropollutants include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating and identifying compounds and their metabolites at very low concentrations in complex samples like water and soil extracts. federalregister.govkobv.de

High-Performance Liquid Chromatography (HPLC) with UV detection: This method is also used for the separation and quantification of organic compounds. epa.gov

The general workflow for monitoring cyanomethyl acetate and its metabolites would likely involve:

Sample Collection: Gathering samples from relevant environmental compartments (water, soil).

Extraction: Using solvents to extract this compound and its potential metabolites from the sample matrix. federalregister.govepa.gov

Cleanup: Purifying the extract to remove interfering substances, often using techniques like solid-phase extraction (SPE). federalregister.gov

Analysis: Using instrumental methods like LC-MS/MS or HPLC to identify and quantify the target compounds. federalregister.govkobv.deepa.gov

Risk Assessment Frameworks and Ecological Impact Evaluation for Cyanomethyl Compounds

Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects due to exposure to a chemical. epa.govacs.org These frameworks generally consist of several key steps:

Hazard Identification: Determining the potential adverse effects a substance can cause. acs.org

Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the occurrence of adverse effects. acs.org

Exposure Assessment: Evaluating the extent of exposure of ecological receptors to the substance in the environment. acs.org

For cyanomethyl compounds, the risk assessment would consider their potential toxicity to various organisms in aquatic and terrestrial ecosystems. europa.eu The evaluation would also take into account the environmental persistence and bioaccumulation potential of the compound and its degradation products. canada.ca International bodies and national agencies have developed frameworks and guidance for conducting these assessments. nih.govnepc.gov.au The process often involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) to derive a risk quotient. eosca.eu

Strategies for Responsible Handling, Storage, and Disposal in Laboratory and Industrial Settings

The responsible management of chemicals is essential to protect human health and the environment. fishersci.comaksci.comchemos.de

Handling:

Ensure adequate ventilation to avoid inhalation of vapors. fishersci.comaksci.com

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye contact. fishersci.comaksci.com

Avoid ingestion and inhalation. fishersci.com

Practice good industrial hygiene, such as washing hands after handling. chemos.de

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place. fishersci.comaksci.com

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. fishersci.com

Keep away from heat and sources of ignition. fishersci.comaksci.com

Disposal:

Dispose of the chemical and its container in accordance with local, regional, and national regulations. aksci.comchemos.de

Contaminated materials should be soaked up with an inert absorbent material and placed in suitable, closed containers for disposal. fishersci.comaksci.com

Do not allow the product to be released into the environment or enter drains. aksci.comchemos.de

Summary Table: Handling, Storage, and Disposal of this compound

AspectRecommendationReferences
Handling Use in well-ventilated areas. Wear appropriate PPE (gloves, goggles). fishersci.comaksci.com
Storage Store in tightly sealed containers in a cool, dry, well-ventilated area. fishersci.comaksci.com
Incompatible Materials Strong oxidizing agents, strong acids, strong bases. fishersci.com
Disposal Follow local regulations. Do not release into the environment. aksci.comchemos.de

Q & A

Q. What are the standard synthetic routes for cyanomethyl acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting cyanomethyl bromide with acetic acid under reflux in the presence of a base (e.g., potassium carbonate) can yield the compound. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature control (40–60°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or distillation is critical for high-purity yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the acetate and cyanomethyl groups (e.g., peaks at δ ~2.1 ppm for acetate methyl and δ ~3.5 ppm for cyanomethyl protons) .
  • FT-IR : Stretching vibrations at ~1740 cm1^{-1} (C=O ester) and ~2250 cm1^{-1} (C≡N) .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 115.05 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow alkyl cyanide safety guidelines: use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation and skin contact. Store in airtight containers away from oxidizing agents. Emergency response plans should address spills (neutralize with sodium bicarbonate) and fire hazards (use CO2_2 extinguishers) .

Advanced Research Questions

Q. How does this compound participate in controlled radical polymerization (e.g., MADIX/RAFT mechanisms)?

this compound derivatives, such as xanthates, act as chain-transfer agents. The addition-fragmentation mechanism involves radical intermediates: the cyanomethyl group stabilizes the transition state, enabling controlled polymer molecular weights. Kinetic studies require monitoring via 1^1H NMR or GPC to assess polymerization rates and dispersity .

Q. What computational methods (e.g., DFT) are used to model this compound’s reaction pathways?

Density Functional Theory (DFT) calculates transition-state geometries and activation energies for reactions like ester hydrolysis or nucleophilic substitution. Basis sets (e.g., B3LYP/6-31G*) model electronic effects of the cyanomethyl group, while solvent effects are simulated using PCM models .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR or IR results may arise from tautomerism or solvent impurities. Validate data by:

  • Cross-referencing with high-resolution mass spectrometry.
  • Repeating experiments under anhydrous conditions.
  • Comparing computational predictions (e.g., IR frequencies from DFT) with empirical data .

Q. What role does solvent choice play in this compound’s reactivity in SN2 reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates by stabilizing transition states. Solvent dielectric constants correlate with activation energy reductions. Kinetic studies using UV-Vis or conductometry can quantify solvent effects .

Q. How is this compound utilized in synthesizing bioactive molecules (e.g., kinase inhibitors)?

The cyanomethyl group serves as a versatile electrophilic handle. For example, it participates in Michael additions with thiols or amines to generate pharmacophores. Reaction progress is tracked via TLC or LC-MS, with purity validated by HPLC before biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanomethyl acetate
Reactant of Route 2
Reactant of Route 2
Cyanomethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.